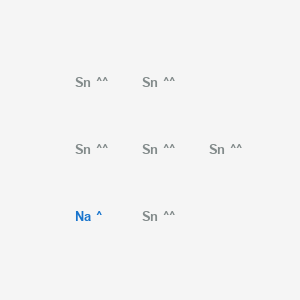![molecular formula C11H15NO3 B14433354 N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine CAS No. 80364-70-1](/img/structure/B14433354.png)
N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine typically involves the reaction of an aldehyde or ketone with hydroxylamine. The reaction proceeds through the formation of an intermediate hemiketal, which then dehydrates to form the oxime. The reaction conditions often include the use of an acid catalyst to facilitate the dehydration step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to scale up the process.
Chemical Reactions Analysis
Types of Reactions
N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form amines.
Substitution: The methoxy and isopropoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oxime derivatives.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine involves its interaction with nucleophiles and electrophiles. The oxime group can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyethanimine: Similar in structure but lacks the methoxy and isopropoxy groups.
N-Hydroxybenzylideneamine: Similar but with different substituents on the aromatic ring.
Uniqueness
N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine is unique due to the presence of both methoxy and isopropoxy groups, which can influence its reactivity and potential applications. These substituents can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other oximes.
Properties
CAS No. |
80364-70-1 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO3/c1-8(2)15-11-9(7-12-13)5-4-6-10(11)14-3/h4-8,13H,1-3H3 |
InChI Key |
OVTRUHRHYKQIHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


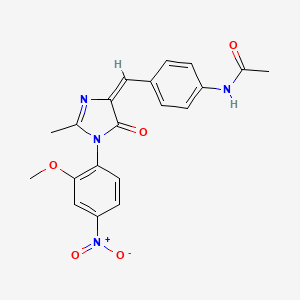
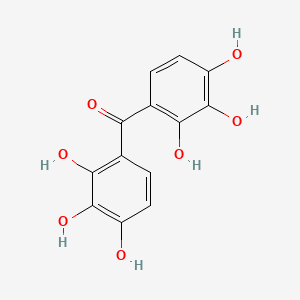
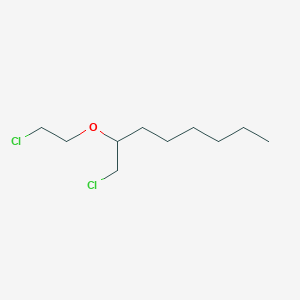
![1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14433294.png)
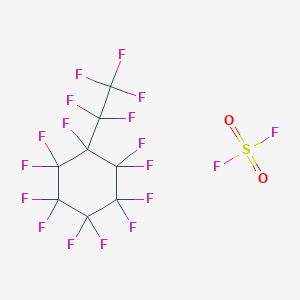
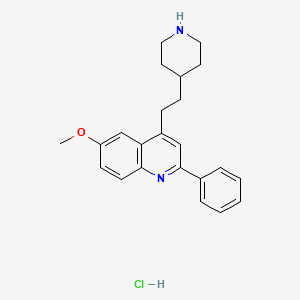
![Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-](/img/structure/B14433302.png)

![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14433326.png)


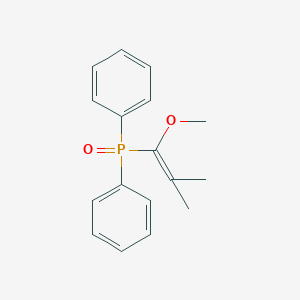
![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)
